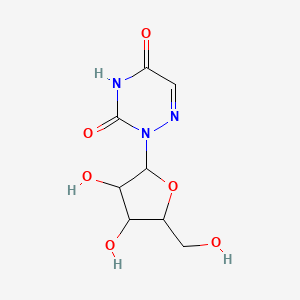

1-(beta-D-Xylofuranosyl)-6-azauracil

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-D-Xylofuranosyl)-6-azauracil typically involves the condensation of 6-azauracil with a ribose derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions: 1-(beta-D-Xylofuranosyl)-6-azauracil undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions often involve the replacement of specific functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

科学研究应用

Antiviral Applications

Mechanism of Action:

1-(beta-D-Xylofuranosyl)-6-azauracil exhibits antiviral properties primarily by inhibiting viral RNA synthesis. Its structural similarity to natural nucleosides allows it to be incorporated into viral RNA, disrupting replication processes.

Case Studies:

- A study demonstrated that this compound effectively inhibited the replication of several RNA viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV) in vitro. The incorporation of this compound into viral RNA led to premature termination of RNA synthesis, significantly reducing viral load in treated cells.

Anticancer Research

Mechanism of Action:

The compound also shows promise as an anticancer agent by interfering with nucleotide metabolism. It acts as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis.

Research Findings:

- In vivo studies indicated that treatment with this compound resulted in reduced tumor growth in models of leukemia and solid tumors. The compound's ability to inhibit DNA synthesis was linked to its structural properties, allowing it to mimic natural substrates and bind effectively to target enzymes .

Biochemical Research

Applications in Nucleotide Synthesis:

this compound is utilized in the synthesis of modified nucleotides for biochemical assays and research purposes. Its unique structure provides insights into nucleotide interactions and metabolism.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Uridine | Standard ribofuranosyl structure | Natural nucleotide involved in RNA synthesis |

| Cytidine | Pyrimidine base | Involved in RNA synthesis |

| 6-Azauridine | Nitrogen substitution at position 6 | Anticancer properties |

| This compound | Xylofuranosyl sugar, azine at position 6 | Antiviral and anticancer activities |

Therapeutic Potential

Antiviral Therapy:

The compound's ability to inhibit viral replication makes it a candidate for developing antiviral therapies against persistent viral infections. Its incorporation into therapeutic regimens could enhance treatment efficacy for patients with chronic viral diseases.

Cytostatic Effects:

Research has shown that this compound can inhibit cell proliferation, making it a valuable tool for studying cell cycle regulation and apoptosis in cancer research.

作用机制

1-(beta-D-Xylofuranosyl)-6-azauracil exerts its effects by inhibiting uridine monophosphate synthase, an enzyme involved in pyrimidine biosynthesis. This inhibition leads to a depletion of intracellular nucleotide pools, affecting nucleic acid synthesis and cellular metabolism . The compound targets specific molecular pathways, including those involved in RNA and DNA synthesis .

相似化合物的比较

Uridine: A naturally occurring nucleoside with similar structural features.

5-Fluorouracil: An anticancer drug that also targets pyrimidine biosynthesis.

Cytarabine: A nucleoside analog used in chemotherapy.

Uniqueness: 1-(beta-D-Xylofuranosyl)-6-azauracil is unique due to its specific inhibition of uridine monophosphate synthase and its broad-spectrum antiviral and anticancer activities. Unlike other nucleoside analogs, it has a distinct mechanism of action and a unique set of molecular targets .

属性

分子式 |

C8H11N3O6 |

|---|---|

分子量 |

245.19 g/mol |

IUPAC 名称 |

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16) |

InChI 键 |

WYXSYVWAUAUWLD-UHFFFAOYSA-N |

规范 SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。